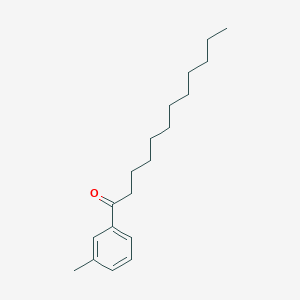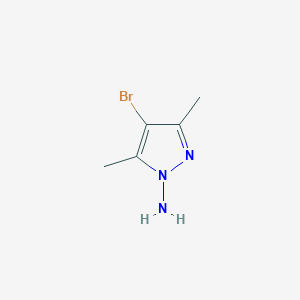![molecular formula C26H40N2O2 B14309971 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine CAS No. 116229-45-9](/img/structure/B14309971.png)
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a decyl chain and a phenyl group substituted with propoxypropoxy groups, making it a unique and versatile molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂ catalysis . Another approach involves the use of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal in a metal- and solvent-free environment .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions are prevalent due to the electron-deficient nature of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Organolithium reagents or halogenated pyrimidines.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2,4-pyrimidinediamine: Another pyrimidine derivative with different substituents.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Known for its use in medicinal chemistry.
Uniqueness
5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine stands out due to its unique combination of a decyl chain and propoxypropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
116229-45-9 |
|---|---|
Formule moléculaire |
C26H40N2O2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
5-decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C26H40N2O2/c1-4-6-7-8-9-10-11-12-13-23-19-27-26(28-20-23)24-14-16-25(17-15-24)30-21-22(3)29-18-5-2/h14-17,19-20,22H,4-13,18,21H2,1-3H3 |
Clé InChI |
ULSFYRXAIYTYKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
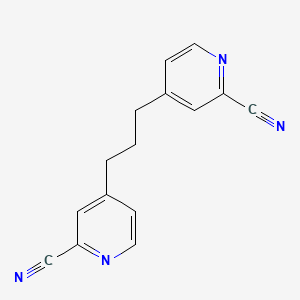
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
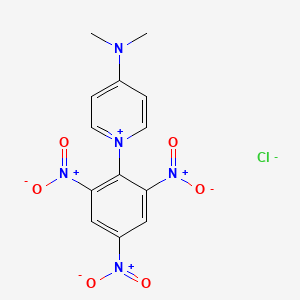
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
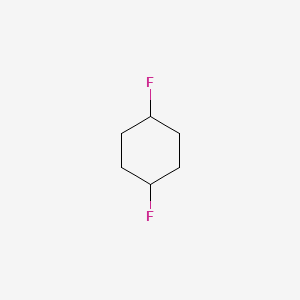

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
